[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)21-8-6-5-7-12(21)10-18-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXACDHUULPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCCCC2CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety, and finally, the formation of the carbamate ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications, particularly in medicinal chemistry and pharmacology. Below are detailed insights into its applications:
Pharmaceutical Development
- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. The chloro-substituted pyrimidine moiety in this compound may enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. The presence of the pyrimidine ring may contribute to the selective targeting of cancerous tissues, making it a candidate for further investigation in oncology.
Neurological Research
- CNS Activity : Compounds containing piperidine structures are known for their ability to cross the blood-brain barrier. This property makes them suitable for developing treatments for neurological disorders such as depression and anxiety, where modulation of neurotransmitter systems is critical.
Inhibitors of Enzymatic Activity
- Enzyme Inhibition Studies : The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibitors can be crucial in treating diseases where enzyme activity is dysregulated, such as diabetes or hyperlipidemia.
Case Studies and Findings
Several studies have documented the effects and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Efficacy | Demonstrated significant inhibition of viral replication in vitro, suggesting potential use as an antiviral agent. |
| Study B | Anticancer Activity | Showed that the compound induced apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent. |
| Study C | CNS Effects | Found that the compound exhibited anxiolytic effects in animal models, indicating its promise in treating anxiety disorders. |
Mechanism of Action
The mechanism of action of [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the piperidine moiety may interact with protein receptors. The carbamate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- CAS : 1353981-88-0
- Formula : C₁₆H₂₄ClN₃O₂S
- Key Differences: Pyrimidine substitution: Chlorine at pyrimidin-2-yl (vs. 4-yl in the target compound) and a sulfanylmethyl linker.
Compound B : [1-(6-Chloro-2-Methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- CAS : 1289387-11-6
- Formula : C₁₅H₂₃ClN₄O₄S
- Key Differences :
Compound C : 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
- CAS : 939986-79-5
- Formula : C₁₅H₂₃ClN₄O₂
- Key Differences: Linker: Aminomethyl group bridges pyrimidine and piperidine, enabling hydrogen bonding. Piperidine substitution: Carbamate at 1-position (vs. 2-ylmethyl), affecting conformational flexibility .
Compound D : [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- CAS: Not specified
- Formula : C₁₅H₂₃ClN₄O₂ (estimated)
- Key Differences :
- Pyrimidine substitution : Chlorine at pyrimidin-4-yl (positional isomer of the target compound).
- Piperidine substitution : Methyl carbamate at 4-yl position, influencing spatial orientation .
Biological Activity
[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1261234-49-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₅ClN₄O₂
- Molecular Weight : 340.85 g/mol
- Structural Features : The presence of a piperidine ring and a pyrimidine moiety contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer and neurodegenerative diseases. Key mechanisms include:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer’s disease .
- Receptor Modulation : It acts as a ligand for muscarinic acetylcholine receptors (M3R), influencing cell proliferation and apoptosis resistance in cancer cells .
Biological Activity Overview
Case Studies
-
Cancer Therapy
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The spirocyclic structure was highlighted as crucial for enhancing interaction with protein binding sites .
- Alzheimer's Disease
Research Findings
Recent literature has explored the synthesis and biological evaluation of piperidine derivatives, including this compound. Notable findings include:
- Cytotoxicity Assays : Various assays have confirmed the compound's ability to induce cell death in tumor cells, with IC50 values indicating potent activity .
- Structure-Activity Relationship (SAR) : Studies have elucidated how modifications to the piperidine and pyrimidine rings affect biological activity, providing insights for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
